N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a combination of imidazole and benzo[d][1,3]dioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Ether Formation: The next step involves the formation of the ethoxyethyl linkage.
Benzo[d][1,3]dioxole Introduction: The benzo[d][1,3]dioxole moiety can be introduced via a nucleophilic substitution reaction, where the imidazole-ethoxyethyl intermediate reacts with a benzo[d][1,3]dioxole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzo[d][1,3]dioxole moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, borane-tetrahydrofuran complex.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion of carboxamide to amine.
Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential antimicrobial and antifungal properties. The imidazole ring is known for its ability to disrupt microbial cell membranes, making it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound is investigated for its anticancer properties. The benzo[d][1,3]dioxole moiety has been shown to interact with DNA, potentially leading to the inhibition of cancer cell proliferation.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with various molecular targets:
Molecular Targets: The imidazole ring can bind to metal ions, disrupting enzymatic activities in microbes. The benzo[d][1,3]dioxole moiety can intercalate into DNA, affecting replication and transcription processes.
Pathways Involved: The compound can inhibit key pathways in microbial metabolism, leading to cell death. In cancer cells, it can induce apoptosis by interfering with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide: can be compared with other imidazole derivatives such as metronidazole and clotrimazole, which are well-known for their antimicrobial properties.
Benzo[d][1,3]dioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist, share structural similarities with the benzo[d][1,3]dioxole moiety.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow it to exhibit a broad range of biological activities. Its dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-15(12-1-2-13-14(9-12)22-11-21-13)17-4-7-20-8-6-18-5-3-16-10-18/h1-3,5,9-10H,4,6-8,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAJFCQBFKQQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCOCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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